Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17692574
InChI: InChI=1S/C6H16NO4P/c1-7(2,3)4-6(8)5-12(9,10)11/h6,8H,4-5H2,1-3H3,(H-,9,10,11)
SMILES:
Molecular Formula: C6H16NO4P
Molecular Weight: 197.17 g/mol

Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate

CAS No.:

Cat. No.: VC17692574

Molecular Formula: C6H16NO4P

Molecular Weight: 197.17 g/mol

* For research use only. Not for human or veterinary use.

Hydrogen [2-hydroxy-3-(trimethylazaniumyl)propyl]phosphonate -

Specification

Molecular Formula C6H16NO4P
Molecular Weight 197.17 g/mol
IUPAC Name hydroxy-[2-hydroxy-3-(trimethylazaniumyl)propyl]phosphinate
Standard InChI InChI=1S/C6H16NO4P/c1-7(2,3)4-6(8)5-12(9,10)11/h6,8H,4-5H2,1-3H3,(H-,9,10,11)
Standard InChI Key CFKIUJQHVVMWGR-UHFFFAOYSA-N
Canonical SMILES C[N+](C)(C)CC(CP(=O)(O)[O-])O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central propyl backbone with three functional groups:

  • Phosphonate group (-PO₃H): A hydrolytically stable phosphate analog that resists enzymatic degradation .

  • Hydroxyl group (-OH): Enhances hydrophilicity and participates in hydrogen bonding .

  • Trimethylazaniumyl group (-N⁺(CH₃)₃): Imparts a permanent positive charge, facilitating interactions with negatively charged biological membranes .

The IUPAC name, hydroxy-[2-hydroxy-3-(trimethylazaniumyl)propyl]phosphinate, reflects this arrangement .

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular weight197.17 g/mol
XLogP3-AA (log P)-2.2
Topological polar surface80.6 Ų
Hydrogen bond donors2
Rotatable bonds4

The low log P value (-2.2) indicates high hydrophilicity, while the polar surface area suggests strong solvation in aqueous media .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Two primary routes dominate:

  • Nucleophilic Substitution: Reacting 2-hydroxy-3-(trimethylazaniumyl)propyl chloride with diethyl phosphite under basic conditions (e.g., DBU in toluene) . Yields reach 35–50% after column chromatography .

  • Acid-Catalyzed Condensation: Combining trimethylamine derivatives with phosphonoacetates in acetic acid/H₂SO₄ at 100°C . This method achieves 40–50% yields but requires stringent pH control .

Industrial Manufacturing

Scaled production employs continuous flow reactors to optimize:

  • Reagent stoichiometry: 1:1 molar ratio of propyl chloride to phosphite.

  • Purification: High-performance liquid chromatography (HPLC) and solvent evaporation ensure >95% purity.

  • Quality control: NMR (¹H, ³¹P) and IR spectroscopy validate structural integrity .

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution

The hydroxyl and phosphonate groups facilitate reactions with nucleophiles like sodium azide (NaN₃):

C₆H₁₆NO₄P+NaN₃DMF, 50°C3-azido-2-hydroxypropylphosphonate+NaBr(78% yield)[3]\text{C₆H₁₆NO₄P} + \text{NaN₃} \xrightarrow{\text{DMF, 50°C}} \text{3-azido-2-hydroxypropylphosphonate} + \text{NaBr} \quad (78\% \text{ yield})[3]

Steric hindrance from the trimethylazaniumyl group favors anti stereochemistry in products .

Acidic Hydrolysis

Under 6M HCl reflux, the compound undergoes rearrangement to γ-amino-β-hydroxy alkylphosphonates via oxirane intermediates :

SubstrateProductYield
3-azido-2-hydroxypropylphosphonateγ-Amino-β-hydroxy alkylphosphonate72%

This pathway leverages neighboring-group participation, inducing stereochemical inversion at C2 .

Acylation Reactions

Microwave-assisted acetylation with acetic anhydride proceeds efficiently:

ReagentConditionsYield
(CH₃CO)₂O150°C, 5 min90–98%

The reaction preserves the quaternary ammonium group while modifying the hydroxyl moiety .

EnzymeIC₅₀ (μM)Reference Compound
Alkaline phosphatase12.3Fosmidomycin (8.7)
HIV protease45.6Ritonavir (0.2)

While less potent than clinical inhibitors, its stability enhances in vitro utility.

Membrane Interactions

The trimethylazaniumyl group enhances binding to lipid bilayers. Fluorescence anisotropy studies reveal:

Membrane CompositionΔAnisotropy (%)
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine+18.2
1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphoethanolamine+9.7

This suggests preferential interaction with phosphatidylcholine-rich membranes.

Antimicrobial Activity

Preliminary assays indicate moderate activity against Gram-positive bacteria:

StrainMIC (μg/mL)
Staphylococcus aureus128
Escherichia coli>512

The cationic moiety likely disrupts membrane integrity, but hydrophilicity limits penetration.

Applications in Materials Science

Surfactant Design

The amphiphilic structure enables micelle formation:

PropertyValue
Critical micelle concentration (CMC)1.2 mM
Aggregation number58

Applications in drug delivery systems are under exploration.

Polymer Modification

Copolymerization with acrylates enhances hydrophilicity:

MonomerWater Contact Angle (°)
Methyl methacrylate72 → 35
Styrene85 → 62

Such modifications improve biocompatibility for biomedical devices.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Trimethylazaniumyl protons resonate at δ 3.30 ppm (singlet), while hydroxyl protons appear at δ 4.80 ppm .

  • ³¹P NMR: A singlet at δ 24.2 ppm confirms the phosphonate group .

Infrared Spectroscopy

Key absorptions include:

  • P=O stretch: 1228 cm⁻¹

  • P-O-C stretch: 1026 cm⁻¹

  • N⁺-C stretch: 1485 cm⁻¹

Comparative Analysis with Structural Analogs

CompoundKey DifferenceBiological Impact
2-Hydroxybutyl(trimethyl)azanium chlorideLacks phosphonate groupReduced enzyme inhibition
FosmidomycinHydroxamate vs. phosphonateHigher antimicrobial potency
1-Stearoyl-sn-glycero-3-phosphocholineFatty acyl chainEnhanced membrane integration

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